
N-(2-Methylbutyl)pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methylbutyl)pentan-1-amine is an organic compound with the molecular formula C10H23N. It is a type of amine, characterized by the presence of a nitrogen atom bonded to an alkyl group. This compound is known for its unique structure, which includes a pentan-1-amine backbone with a 2-methylbutyl substituent. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Methylbutyl)pentan-1-amine can be synthesized through several methods. One common approach is the reductive amination of aldehydes or ketones. This involves the nucleophilic addition of ammonia or an amine to a carbonyl group, followed by reduction to form the amine . Another method is the alkylation of amines using alkyl halides under basic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through large-scale reductive amination processes. These processes often utilize catalysts such as nickel or palladium to enhance the reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methylbutyl)pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: It can be reduced to form simpler amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction typically produces simpler amines or hydrocarbons .
Scientific Research Applications
N-(2-Methylbutyl)pentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of N-(2-Methylbutyl)pentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-Butylpentan-1-amine
- N-(2-Methylpropyl)pentan-1-amine
- N-(2-Ethylbutyl)pentan-1-amine
Uniqueness
N-(2-Methylbutyl)pentan-1-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .
Properties
CAS No. |
61361-18-0 |
|---|---|
Molecular Formula |
C10H23N |
Molecular Weight |
157.30 g/mol |
IUPAC Name |
N-(2-methylbutyl)pentan-1-amine |
InChI |
InChI=1S/C10H23N/c1-4-6-7-8-11-9-10(3)5-2/h10-11H,4-9H2,1-3H3 |
InChI Key |
BDADJANUJKJACA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC(C)CC |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




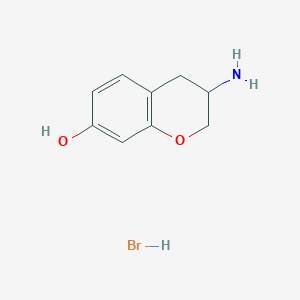
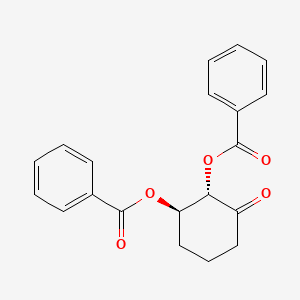
![6,11-Dibromo-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14584553.png)
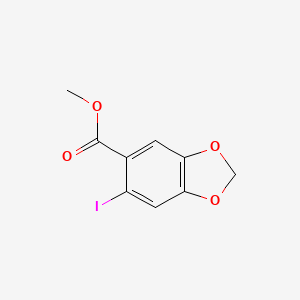
![1-(1-{2-[(2,4-Dichlorophenyl)methoxy]phenyl}butyl)-1H-imidazole](/img/structure/B14584582.png)
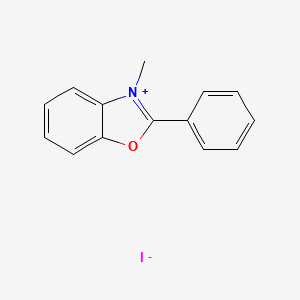
![Propyl 3-{[methyl(propoxy)phosphoryl]oxy}propanoate](/img/structure/B14584585.png)
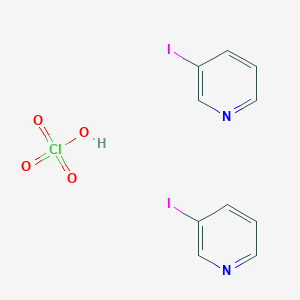
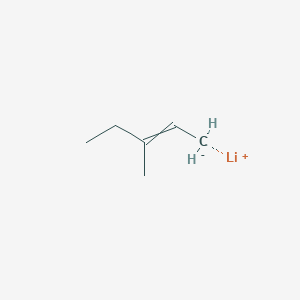
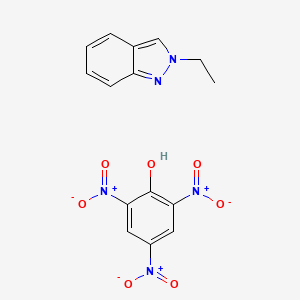
![N-[2-(Cyclohexyloxy)cyclohexylidene]hydroxylamine](/img/structure/B14584597.png)

